(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
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Overview
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic compound belonging to the class of quinolines and pyridines. Its structure incorporates a fluorine atom, a methyl group, and a complex pyridinyl moiety, leading to unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone can involve multiple steps, starting from the preparation of the quinoline and pyridine components, followed by their linkage through methanone formation. Typical conditions might include controlled temperatures, inert atmospheres, and the use of catalysts to drive reactions toward the desired products.
Industrial Production Methods: : Industrial synthesis may involve large-scale processes where each step is optimized for yield and efficiency. Key factors include the availability of starting materials, scalability of the reactions, and the ability to purify the final product using methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical transformations such as:
Oxidation: : Can lead to the formation of corresponding ketones or acids depending on the oxidizing agent used.
Reduction: : Can produce alcohols or amines, typically employing reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reactions: : Various nucleophiles can substitute the fluorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkoxides, halides.
Major Products Formed: : Depending on the type of reaction, the products may include substituted quinolines or pyridines, aliphatic alcohols, or amides.
Scientific Research Applications
In Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a candidate for studying the electronic effects of fluorine and methoxy groups.
In Biology: : It may interact with various biological receptors due to its structural similarity to natural ligands. Its pharmacological properties are of interest for drug development.
In Medicine:
In Industry: : Employed in the manufacture of specialty chemicals and materials with specific properties, such as corrosion inhibitors or fluorescent dyes.
Mechanism of Action
Molecular Targets and Pathways: : The compound can interact with biological targets by mimicking natural substrates or inhibitors. The fluorine atom can enhance binding affinity by engaging in hydrogen bonding or electrostatic interactions. The methoxyethoxy group may increase solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds: : Related compounds include:
(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-ethoxypyridin-4-yl)methanone
Uniqueness: : What sets this compound apart is its specific substitution pattern, which affects its physical and chemical properties. The presence of fluorine can enhance its biological activity and stability, while the methoxyethoxy group can improve its pharmacokinetic profile.
This compound's intriguing structure and properties make it a valuable subject for ongoing research in multiple scientific domains.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-3-4-14-11-16(20)5-6-17(14)22(13)19(23)15-7-8-21-18(12-15)25-10-9-24-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBGDIQQRQJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC=C3)OCCOC)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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